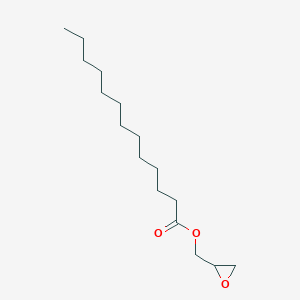

Tridecanoic acid, 2,3-epoxypropyl ester

Description

Contextualization within Epoxy Ester Chemistry

Epoxy esters are a significant class of compounds in industrial and synthetic chemistry. They are often utilized as reactive diluents in epoxy resin formulations. The incorporation of a fatty acid chain, such as the tridecanoyl group, can impart flexibility and hydrophobicity to the resulting polymer. researchgate.netglpbio.comnih.gov The general structure of a glycidyl (B131873) ester allows it to participate in curing reactions, becoming an integral part of the polymer network, which can enhance properties like toughness and resistance to chemicals and weathering. nbinno.com

The study of analogous compounds, such as glycidyl neodecanoate, reveals their importance as synthons for environmentally friendly coatings. researchgate.netnih.gov Research in this area focuses on optimizing synthesis conditions to maximize yield and minimize side products. researchgate.netwikipedia.org

Research Significance of the Epoxypropyl Moiety in Organic Synthesis

The epoxypropyl (glycidyl) group is a highly valuable functional moiety in organic synthesis due to the reactivity of the strained three-membered epoxide ring. This ring can be readily opened by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds. This reactivity is fundamental to the curing process of epoxy resins and is also exploited in the synthesis of a wide range of more complex molecules. sigmaaldrich.com

The versatility of the epoxypropyl group is further highlighted by its use in the preparation of functional polymers. For instance, glycidyl methacrylate, which also contains an epoxypropyl group, is a widely used monomer in the synthesis of polymers for coatings, adhesives, and composite materials. The epoxide ring in these polymers can be subsequently modified to introduce a variety of functionalities.

Historical Development and Relevant Precursors in Scientific Literature

The synthesis of glycidyl esters has been documented in scientific literature for many decades. A common and historically significant method for their preparation involves the reaction of a carboxylic acid with epichlorohydrin (B41342) in the presence of a base or a catalyst. This reaction proceeds via the formation of a chlorohydrin ester intermediate, which is then dehydrochlorinated to form the epoxide ring. researchgate.netnih.gov

The primary precursors for the synthesis of tridecanoic acid, 2,3-epoxypropyl ester are tridecanoic acid and epichlorohydrin.

Tridecanoic Acid: This is a 13-carbon saturated fatty acid. It is a white crystalline solid at room temperature. While not as common as some other fatty acids, it is available as an analytical standard.

Epichlorohydrin: This is a highly reactive organochlorine compound containing an epoxide group. It is a key precursor in the production of epoxy resins and other chemical intermediates. sigmaaldrich.com

The reaction between these two precursors would likely be catalyzed to achieve efficient conversion to the desired glycidyl ester. Studies on similar reactions, such as the synthesis of glycidyl neodecanoate, often investigate various catalysts to optimize the reaction conditions. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl tridecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16(17)19-14-15-13-18-15/h15H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHAOAMGENPBMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60276168, DTXSID30981494 | |

| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Oxiran-2-yl)methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63978-73-4, 65207-60-5 | |

| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60276168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Oxiran-2-yl)methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of Tridecanoic Acid, 2,3 Epoxypropyl Ester

Nucleophilic Ring-Opening Reactions of the Epoxy Group

The high ring strain of the epoxide group in Tridecanoic acid, 2,3-epoxypropyl ester makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. rsc.org These reactions are a cornerstone of its chemistry, allowing for the introduction of a wide array of functional groups. researchgate.net The reaction mechanism can be catalyzed by either acid or base, which influences the regioselectivity of the nucleophilic attack. Under acidic conditions, the positive charge builds on the most substituted carbon atom, whereas under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. researchgate.net

The epoxy group of glycidyl (B131873) esters readily reacts with a range of nucleophiles. researchgate.net These modification processes are fundamental to synthesizing more complex molecules. rsc.orgresearchgate.net

Amines : Primary and secondary amines are potent nucleophiles that attack the epoxide ring, resulting in the formation of amino alcohols. The reaction with sterically smaller amines generally shows high efficiency, with conversions between 88-98%. researchgate.net However, more sterically demanding amines can lead to a lower degree of functionalization. researchgate.net

Thiols : The reaction with thiols (thiol-epoxy reaction) is typically regioselective, quantitative, and fast, often proceeding to completion within a few hours at room temperature. ntu.edu.sg This efficiency holds even for high molecular weight polymer scaffolds, though the degree of grafting may decrease with very large thiols. ntu.edu.sg

Acids : Carboxylic acids can open the epoxy ring in an acidolysis reaction to form hydroxyalkyl esters. researchgate.net This reaction can be catalyzed by various substances, including nitrogenous catalysts. researchgate.net In the presence of a proton source like ammonium (B1175870) chloride, sodium azide (B81097) can also be used to open the ring, leading to the formation of polymeric azides with high efficiency. ntu.edu.sg This reaction quenches the resulting alkoxide anion, preventing unwanted anionic ring-opening polymerization. ntu.edu.sg

Below is a summary of the reactivity of the epoxy group with various nucleophiles.

Reactivity of Epoxy Group with Nucleophiles

| Nucleophile | Reaction Conditions | Outcome | Efficiency | Citation |

| Amines (e.g., propylamine) | 90°C, overnight | Amino alcohol formation | High (88-98%) | researchgate.net |

| Thiols | Room Temperature, 1-3 hours | Thioether formation | Quantitative and fast | ntu.edu.sg |

| Carboxylic Acids | Catalyzed | Hydroxyalkyl ester | - | researchgate.netresearchgate.net |

| Sodium Azide | 50°C, with NH₄Cl | Azide formation | High, quantitative | ntu.edu.sg |

Ester Linkage Hydrolysis Mechanisms

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield tridecanoic acid and glycidol (B123203) (2,3-epoxy-1-propanol). This process can occur under both acidic and basic conditions or be catalyzed by enzymes.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, an alcohol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid and alcohol products. khanacademy.org

Enzymatic hydrolysis is also a significant pathway for the cleavage of glycidyl esters. google.com Lipases, for instance, can preferentially catalyze the hydrolysis of one enantiomer over another, a process known as enzymatic resolution. google.com In biological systems, ingested glycidyl esters are rapidly hydrolyzed in the gastrointestinal tract to form glycidol. acs.orgeuropa.eu Studies on the degradation of glycidyl esters during high-temperature heating show that after an initial ring-opening reaction, the molecule can undergo hydrolysis to yield a fatty acid and glycerol (B35011). acs.orgnih.govresearchgate.net

Polymerization Mechanisms and Oligomer Formation

While glycidyl-containing monomers with additional polymerizable groups (like the vinyl group in glycidyl methacrylate) can undergo free radical polymerization, this compound lacks such a group. rsc.orgmdpi.com Its polymerization primarily occurs through the ring-opening of the epoxy group, which can proceed via cationic or anionic mechanisms to form polyethers.

In ring-opening polymerization, the this compound monomer integrates into the growing polymer chain, forming a poly(ethylene glycol)-like backbone with pendant tridecanoate (B1259635) ester side chains. researchgate.net For example, cationic ring-opening polymerization of epichlorohydrin (B41342), a related epoxide, can be initiated by systems like boron trifluoride etherate to create a polyether backbone. researchgate.net Similarly, the polymerization of glycidyl esters can yield well-defined poly(glycidyl ester)s. rsc.org The ester group remains as a side chain attached to the main polyether chain, offering sites for subsequent chemical modification if desired.

Controlled polymerization of glycidyl esters can be achieved to produce polymers with well-defined molecular weights and structures. Metal-free catalysts, for instance, have been used for the controlled ring-opening polymerization of glycidyl phenyl ether, a similar glycidyl derivative. semanticscholar.org Selective ring-opening polymerization of glycidyl esters has been demonstrated using bicomponent metal-free catalysts, which effectively prevents side reactions like transesterification. rsc.org This allows for the synthesis of linear polyglycerol structures after the cleavage of the ester side chains. rsc.org Such controlled processes are crucial for creating polymers with specific properties and functionalities.

Mechanistic Studies of Chemical Stability and Controlled Degradation

The chemical stability of this compound is limited, particularly at elevated temperatures, where it is known to degrade. acs.org Kinetic studies on glycidyl esters (GEs) in palm oil models show that their formation and degradation follow pseudo-first-order reactions. acs.orgacs.orgnih.govresearchgate.net

The degradation process is more facile than the formation process, as indicated by a significantly lower activation energy for the degradation reaction (12.87 kJ/mol) compared to the formation reaction (34.58 kJ/mol). acs.orgnih.govresearchgate.netresearchgate.net This suggests that GEs degrade more readily upon exposure to high temperatures. acs.org The primary degradation pathway involves the ring-opening of the epoxy group to form a monoacylglycerol, which is then followed by hydrolysis of the ester linkage to produce a fatty acid and glycerol. acs.orgnih.govresearchgate.net Fourier transform infrared (FTIR) spectroscopy has confirmed the decrease in both epoxy and ester group signals over heating time, supporting this degradation mechanism. acs.orgnih.gov

Interestingly, degradation can also occur at low temperatures. During storage of palm oil in a refrigerator, a significant decrease in glycidyl fatty acid esters has been observed. researchgate.netmendeley.com This phenomenon is attributed to the energy released during the oil's crystallization process, which is sufficient to cleave the epoxy bond. researchgate.netmendeley.com

The following tables summarize the degradation rates of glycidyl fatty acid esters under different temperature conditions.

Degradation Rate of Glycidyl Esters at Low Temperatures

| Storage Temperature | Degradation Rate (mg/kg per month) | Citation |

| 20°C | 0.0 | mendeley.com |

| 15°C | 0.2 | researchgate.netmendeley.com |

| 10°C | 0.3 | researchgate.netmendeley.com |

| 5°C | 0.4 | researchgate.netmendeley.com |

| -20°C | 0.1 | mendeley.com |

Kinetic Data for Glycidyl Ester (GE) Reactions at High Temperatures

| Parameter | Value | Citation |

| Activation Energy of GE Formation | 34.58 kJ/mol | acs.orgnih.govresearchgate.netresearchgate.net |

| Activation Energy of GE Degradation | 12.87 kJ/mol | acs.orgnih.govresearchgate.netresearchgate.net |

Advanced Analytical Methodologies for Tridecanoic Acid, 2,3 Epoxypropyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Tridecanoic acid, 2,3-epoxypropyl ester from complex mixtures and for its precise quantification. Gas and liquid chromatography are the primary techniques utilized for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the analysis of glycidyl (B131873) esters. However, due to the relatively low volatility and thermal lability of intact glycidyl esters, direct analysis can be challenging. avivanalytical.com Consequently, indirect methods are more commonly employed. restek.comnih.govjfda-online.comnih.govrestek.comnewfoodmagazine.com

Indirect GC-MS analysis typically involves a two-step process:

Hydrolysis or Transesterification: The glycidyl ester is chemically converted to a more volatile and thermally stable derivative. A common approach is the alkaline-catalyzed transesterification to release glycidol (B123203), which is then converted to a derivative like 3-monochloropropane-1,2-diol (3-MCPD) or 3-bromo-1,2-propanediol (B131886) (3-MBPD). restek.comrestek.com

Derivatization: The resulting compound is then derivatized to enhance its volatility and improve its chromatographic behavior. A frequent derivatizing agent is phenylboronic acid (PBA). researchgate.net

The derivatized analyte is then introduced into the GC-MS system for separation and detection. The separation is typically achieved on a capillary column with a specific temperature program.

Table 1: Representative GC-MS Conditions for Indirect Analysis of Glycidyl Esters

| Parameter | Value |

| Column | TG-5MS capillary column (0.25 mm × 30 m × 0.25 μm) researchgate.net |

| Carrier Gas | Helium at a flow rate of 1.18 mL/min researchgate.net |

| Injection Mode | Pulsed splitless researchgate.net |

| Injector Temperature | 280°C researchgate.net |

| Oven Program | Gradient temperature program (specifics can vary) researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV researchgate.net |

| MS Detection | Selected Ion Monitoring (SIM) |

Direct analysis of intact glycidyl esters by GC-MS is also possible but requires careful optimization of conditions to prevent thermal degradation. nih.gov This approach offers the advantage of providing information about the individual fatty acid ester profile without chemical modification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Component Analysis

High-performance liquid chromatography is a robust technique for the direct analysis of this compound, avoiding the need for derivatization and the potential for analytical artifacts. nih.govchromatographyonline.com Reversed-phase HPLC is the most common mode of separation for glycidyl esters. nih.govresearchgate.net

The separation mechanism in reversed-phase HPLC is based on the partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of glycidyl esters is influenced by the length of the fatty acid carbon chain and the degree of unsaturation. nih.gov Longer carbon chains and fewer double bonds lead to increased retention times. nih.gov

Various detectors can be coupled with HPLC for the detection of glycidyl esters, including mass spectrometry (MS) and evaporative light scattering detectors (ELSD). nih.govresearchgate.netnih.gov LC-MS/MS is a particularly powerful combination, offering high sensitivity and selectivity for quantification. researchgate.netnih.gov

Table 2: Typical HPLC Parameters for Glycidyl Ester Analysis

| Parameter | Value |

| Column | C18 column (e.g., 2.0 mm × 100 mm, 1.8 μm) nih.gov |

| Mobile Phase | Gradient elution with a mixture of methanol/water and isopropanol/water nih.gov |

| Flow Rate | 300 µL/min nih.gov |

| Detector | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) nih.govnih.gov |

The retention time of this compound would be expected to be between that of shorter-chain and longer-chain saturated glycidyl esters under the same chromatographic conditions.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural analysis of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For glycidyl esters, the characteristic signals are those of the protons on the epoxy ring. Specifically, the methylene (B1212753) protons of the epoxy group are expected to appear at chemical shifts of approximately 2.56 and 2.76 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic).

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Epoxy Methylene (CH₂) | ~2.6 - 2.8 |

| Epoxy Methine (CH) | ~3.1 - 3.3 |

| Ester Methylene (O-CH₂) | ~3.8 - 4.3 |

| α-Methylene to C=O (CH₂) | ~2.3 |

| Alkyl Chain Methylene (CH₂)n | ~1.2 - 1.6 |

| Terminal Methyl (CH₃) | ~0.9 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~173 - 174 |

| Ester Methylene (O-CH₂) | ~65 - 66 |

| Epoxy Methine (CH) | ~49 - 51 |

| Epoxy Methylene (CH₂) | ~44 - 45 |

| α-Carbon to C=O (CH₂) | ~34 |

| Alkyl Chain Carbons (CH₂)n | ~22 - 32 |

| Terminal Methyl (CH₃) | ~14 |

Note: The predicted chemical shift values are based on typical ranges for similar functional groups and may vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In this compound, the key functional groups that can be identified are the ester carbonyl group, the epoxy ring, and the long alkyl chain.

The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to these groups.

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretching | ~1735 - 1750 libretexts.org |

| Epoxy Ring (C-O) | Asymmetric Stretching | ~1250 |

| Epoxy Ring (C-O) | Symmetric Stretching | ~840 - 950 |

| Alkyl (C-H) | Stretching | ~2850 - 2960 vscht.cz |

| Ester (C-O) | Stretching | ~1160 - 1210 |

The presence of these characteristic bands in an IR spectrum provides strong evidence for the presence of the glycidyl ester structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with a chromatographic separation technique like GC or HPLC, it allows for the identification and quantification of specific compounds in a mixture. researchgate.net

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would correspond to its molecular weight. However, the molecular ion of long-chain esters can sometimes be weak or absent in electron ionization (EI) mass spectrometry. avivanalytical.com

The fragmentation pattern of the molecule provides valuable structural information. For esters, common fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for compounds containing a carbonyl group and a γ-hydrogen. libretexts.org

The fragmentation of the glycidyl group can also lead to characteristic ions.

Table 6: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

| [M]⁺ | Molecular ion |

| [M - C₃H₅O]⁺ | Loss of the glycidyl group |

| [C₁₃H₂₅O]⁺ | Acylium ion from α-cleavage |

| [C₃H₅O₂]⁺ | Fragment containing the glycidyl ester moiety |

| [C₃H₅O]⁺ | Glycidyl cation |

The analysis of these fragment ions allows for the confirmation of the structure of this compound.

Development of Reference Standards and Internal Standards for Quantitative Analysis

The accurate quantification of this compound, and other glycidyl esters (GEs) in complex matrices like edible oils is critically dependent on the availability and use of high-purity reference standards and appropriate internal standards. These standards are essential for method calibration, validation, and for correcting analytical variability that can arise during sample preparation and instrumental analysis.

Reference Standards

The development of a certified reference material (CRM) involves preparation, structural determination, characterization, and tests for homogeneity and stability. nih.gov Purity is a critical parameter, often determined using a mass balance approach and quantitative nuclear magnetic resonance (qNMR). nih.gov For chromatographic methods like GC-FID, performance characteristics such as linear range, reproducibility, and limits of detection (LOD) and quantification (LOQ) are rigorously evaluated to ensure the suitability of the standard for purity assessment. nih.gov

The table below shows linearity data for five common glycidyl ester standards, demonstrating the concentration ranges over which they can be accurately measured.

| Glycidyl Ester Species | Concentration Range (μg/mL) | Regression Coefficient (R²) | Instrumental Limit of Quantification (LOQ) (μg/mL) |

|---|---|---|---|

| C16:0-GE (Glycidyl palmitate) | 5-80 | ≥0.9999 | 8.0 |

| C18:0-GE (Glycidyl stearate) | 5-80 | ≥0.9999 | - |

| C18:1-GE (Glycidyl oleate) | 5-80 | ≥0.9999 | - |

| C18:2-GE (Glycidyl linoleate) | 5-80 | ≥0.9999 | - |

| C18:3-GE (Glycidyl linolenate) | 5-80 | ≥0.9999 | - |

Data derived from a study on UPLC-ELSD method development. mdpi.com The highest LOQ value was set as the instrumental LOQ for the method. mdpi.com

Internal Standards

Internal standards (IS) are crucial for achieving high accuracy and precision in quantitative analysis. An IS is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to both the calibration standards and the unknown samples at the beginning of the analytical procedure. This allows for the correction of analyte loss during sample extraction and cleanup, as well as variations in instrument response.

Stable Isotope-Labeled Internal Standards

For mass spectrometry (MS)-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards. eurisotop.com SIL standards are molecules in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium (B1214612) (²H or D), or carbon-13 (¹³C)). eurisotop.comszabo-scandic.com Because the incorporation of stable isotopes does not significantly alter chemical properties, retention time, or ionization efficiency, these compounds behave nearly identically to their non-labeled counterparts during sample preparation and analysis. eurisotop.com However, they are readily distinguishable by their mass-to-charge ratio in the mass spectrometer, allowing for precise quantification. eurisotop.com

The use of SIL standards is a key quality assurance measure in any given analysis. szabo-scandic.com Several SIL standards have been developed and are employed for the analysis of glycidyl esters and their related contaminants.

| Internal Standard | Analyte(s) | Analytical Method |

|---|---|---|

| d31-Glycidyl palmitate | Glycidyl esters | LC-MS |

| glycidol-d5 | Glycidyl esters (indirect) | LC-MS/MS |

| 3-MCPD-d₅ | 3-MCPD esters (indirect) | GC-MS |

| Gly-O-d5 (pentadeuterated glycidyl oleate) | Glycidyl esters | GC-MS |

| d5-3-bromopropane-1,2-diol (d5-3-MBPD) | Glycidol (from GEs) | GC-MS |

A summary of common stable isotope-labeled internal standards used in the analysis of glycidyl esters and related compounds. bund.denih.govanalis.com.mynih.goveuropa.eu

Method Performance with Internal Standards

The application of internal standards significantly improves method performance. Validation studies typically evaluate parameters such as accuracy (as recovery) and precision (as relative standard deviation, RSD). For instance, in an analysis of glycidol (derived from GEs) and 3-MCPD in spiked oil matrices, the use of appropriate internal standards resulted in high recovery and good repeatability. nih.gov

| Analyte | Spiking Level (mg/kg) | Recovery (%) | Precision (RSD, %) |

|---|---|---|---|

| Glycidol (from Glycidyl Oleate) | 0.5 | 87.5 - 106.5 | 7.2 |

| 1.0 | 87.5 - 106.5 | 5.4 | |

| 3-MCPD | 0.5 | 81.4 - 92.4 | 3.6 |

| 1.0 | 81.4 - 92.4 | 3.7 |

Performance data for the analysis of glycidol and 3-MCPD using internal standards. nih.gov

Similarly, a direct LC-MS method for various glycidyl esters using d31-glycidyl palmitate as an internal standard showed mean recovery values between 80–120% for the majority of analyte and sample combinations. nih.gov The precision of such methods is also robust; for example, an analysis of spiked extra-virgin olive oil showed intermediate precision (CV, %) of ≤14% for five different GE species. mdpi.com These findings underscore the essential role of reference and internal standards in generating reliable and accurate quantitative data for this compound and other GEs.

Environmental Fate and Degradation Studies of Tridecanoic Acid, 2,3 Epoxypropyl Ester

Biodegradation Pathways in Aquatic and Terrestrial Environments

The aerobic biodegradation of Tridecanoic acid, 2,3-epoxypropyl ester is expected to proceed through two primary pathways, typical for fatty acid esters. researchgate.netnih.gov The initial and most probable step is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in the environment, produced by a wide range of microorganisms. This hydrolysis would cleave the molecule into tridecanoic acid and glycidol (B123203) (2,3-epoxy-1-propanol).

Following hydrolysis, both degradation products are readily biodegradable. Tridecanoic acid, a saturated fatty acid, is expected to be degraded via the β-oxidation pathway, a common metabolic process for fatty acids, ultimately leading to carbon dioxide and water. Glycidol, containing an epoxide ring, is also susceptible to microbial degradation. The epoxide ring is likely opened to form glycerol (B35011), which is a highly biodegradable substance that can be readily mineralized by microorganisms. researchgate.netnih.gov

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impacts. Based on estimations from EPI Suite™, this compound is not expected to be persistent in the environment. The following table summarizes the estimated biodegradation timeline.

Table 1: Estimated Aerobic Biodegradation of this compound

| Biodegradation Model | Prediction |

|---|---|

| Ultimate Biodegradation | Weeks |

| Primary Biodegradation | Days-Weeks |

Data estimated using EPI Suite™.

These predictions suggest a relatively short half-life in both aquatic and terrestrial environments under aerobic conditions, primarily driven by microbial activity.

Environmental Distribution and Partitioning Behavior

The distribution of this compound in the environment is influenced by its physical and chemical properties, which dictate its partitioning between soil, water, and air.

The tendency of a chemical to adsorb to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency to bind to organic matter in soil and sediment, reducing its mobility. epa.govnih.gov The estimated log Koc for this compound is 3.73, which suggests that it will have low to moderate mobility in soil and is likely to adsorb to suspended solids and sediment in aquatic environments.

The environmental mobility of a compound is also determined by its water solubility and its tendency to partition from water to air, which is described by the Henry's Law constant. copernicus.orgcopernicus.org

The water solubility of this compound is estimated to be low, which is consistent with its long fatty acid chain. caymanchem.comsolubilityofthings.comwikipedia.org The estimated Henry's Law constant is also low, indicating that the compound is not likely to volatilize significantly from water to the atmosphere. These properties are summarized in the table below.

Table 2: Estimated Physicochemical Properties Related to Environmental Mobility

| Property | Estimated Value |

|---|---|

| Water Solubility | 1.25 mg/L |

| Henry's Law Constant | 1.16 x 10-6 atm-m3/mole |

| Log Koc | 3.73 |

Data estimated using EPI Suite™.

These values collectively suggest that this compound will have limited mobility in the environment, with a preference for partitioning to soil and sediment rather than remaining in the water column or volatilizing into the air.

Enzymatic Transformations and Biocatalysis Involving Tridecanoic Acid, 2,3 Epoxypropyl Ester in Non Human Systems

Epoxide Hydrolase Activity on Epoxy Esters

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxide rings to their corresponding vicinal diols. In non-human systems, particularly mammalian systems, both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) have been studied for their activity on various epoxy fatty acids and their esters. nih.gov

It is plausible that tridecanoic acid, 2,3-epoxypropyl ester would be a substrate for these enzymes. The hydrolysis of the 2,3-epoxypropyl group would result in the formation of 2,3-dihydroxypropyl tridecanoate (B1259635). Studies on long-chain fatty acid epoxides have shown that cytosolic epoxide hydrolase can metabolize diepoxides into their corresponding tetraols. nih.gov In cases of low enzyme concentration, the reaction can proceed through the opening of one epoxide ring followed by non-enzymatic cyclization to form tetrahydrofuran (B95107) diols. nih.gov

The activity of different epoxide hydrolase isozymes can vary depending on the substrate. For instance, in the context of skin barrier function, soluble EH (EPHX2) and epoxide hydrolase-3 (EPHX3) have been shown to hydrolyze allylic epoxides to single diastereomers, whereas microsomal EH (EPHX1) was inactive with these particular substrates. vanderbilt.edu Research on epoxy fatty acid methyl esters suggests they can act as pro-toxins, being metabolized by sEH to more toxic diols. researchgate.net

Table 1: Examples of Epoxide Hydrolase Activity on Structurally Related Epoxy Esters

| Enzyme Source | Substrate (Analogous to this compound) | Product | Reference |

| Purified cytosolic epoxide hydrolase (liver tissue) | Diepoxymethylstearate | Tetraol derivative | nih.gov |

| Human soluble epoxide hydrolase (sEH) expressing cells | Long-chain epoxy fatty acid methyl esters | Corresponding diols | researchgate.net |

| Human soluble EH (EPHX2) and human or murine EH3 (EPHX3) | Allylic epoxides of fatty acids | Single diastereomers of diols | vanderbilt.edu |

This table presents data on analogous compounds to illustrate the potential enzymatic activity on this compound, for which specific data is not available.

Esterase-Mediated Hydrolysis in Microbial and Plant Systems

The ester linkage in this compound is susceptible to hydrolysis by esterases, a broad group of enzymes that cleave ester bonds. In microbial and plant systems, esterases play crucial roles in metabolism and signaling.

Plant GDSL esterases/lipases are a diverse family of enzymes known to hydrolyze various lipid substrates. nih.gov These enzymes are involved in numerous aspects of plant development and metabolism. nih.gov It is highly probable that esterases from various plant sources could hydrolyze this compound to yield tridecanoic acid and 2,3-epoxypropanol (glycidol).

Microbial systems are also a rich source of esterases with diverse substrate specificities. Lipases and esterases from bacteria and fungi are widely used in biocatalysis for the synthesis and hydrolysis of esters. The enzymatic hydrolysis of triglycerides, which are esters of glycerol (B35011) and fatty acids, is a well-studied process in many microorganisms. wur.nl Therefore, it is expected that microbial esterases would be capable of hydrolyzing the ester bond of this compound.

Biotransformation Pathways and Metabolite Identification in Non-Human Organisms (e.g., microorganisms, animals)

In non-human organisms, this compound would likely undergo biotransformation through two main pathways initiated by the enzymes discussed above:

Epoxide Hydrolysis: Epoxide hydrolases would convert the parent compound to 2,3-dihydroxypropyl tridecanoate. This diol could then be further metabolized. The fatty acid chain could undergo processes like beta-oxidation.

Ester Hydrolysis: Esterases would cleave the ester bond, releasing tridecanoic acid and glycidol (B123203). Tridecanoic acid, a saturated fatty acid, would likely enter the fatty acid metabolism pathways of the organism, such as beta-oxidation for energy production. Glycidol is a reactive epoxide and would likely be detoxified, potentially through conjugation or further enzymatic transformation.

The ultimate metabolites would depend on the specific organism and the array of metabolic enzymes it possesses. Due to the lack of specific studies on this compound, the exact metabolites in different non-human organisms have not been identified.

Potential in Biocatalytic Synthesis and Degradation Processes

The enzymatic transformations involving this compound and similar compounds hold potential for various biocatalytic applications.

Synthesis: Lipases are commonly used for the synthesis of esters through esterification or transesterification reactions. The synthesis of glycidyl (B131873) esters of fatty acids can be achieved using enzymatic catalysis, which is considered a greener alternative to chemical synthesis. nih.gov This approach offers high selectivity and milder reaction conditions. The enzymatic synthesis of specialty fats and structured lipids often involves the use of specific lipases to catalyze esterification reactions between glycerol and fatty acids or transesterification reactions. europa.eu

Degradation: The susceptibility of the ester and epoxide groups to enzymatic attack suggests a potential for the biodegradation of this compound. Microorganisms possessing both epoxide hydrolases and esterases could potentially utilize this compound as a carbon source. This has implications for bioremediation of environments contaminated with such compounds.

Table 2: Potential Biocatalytic Applications Involving Glycidyl Esters

| Biocatalytic Process | Enzyme Class | Potential Application |

| Synthesis | Lipases/Esterases | Production of specialty esters with defined properties. |

| Degradation | Epoxide Hydrolases, Esterases | Bioremediation of waste streams containing epoxy esters. |

| Chiral Resolution | Lipases | Enantioselective synthesis of chiral glycidyl esters. |

This table outlines potential applications based on the general reactivity of glycidyl esters in biocatalytic systems.

Applications in Advanced Materials and Chemical Synthesis

Utilization as a Reactive Monomer in Polymer Science

The presence of the reactive epoxy group makes Tridecanoic acid, 2,3-epoxypropyl ester a valuable monomer for building and modifying polymers. It can be incorporated into polymer chains to introduce specific functionalities that enhance material properties.

Synthesis of Novel Polymeric Materials with Epoxy Functionality

This compound can be used as a monomer to create functional polymers where the epoxy group is preserved as a pendant side chain. The polymerization can proceed through other functionalities if they are present, or it can be copolymerized with other monomers. A more common approach involves the ring-opening polymerization of the epoxy group itself. This process, catalyzed by appropriate initiators, allows for the creation of polyethers with pendant tridecanoate (B1259635) ester side chains. rsc.org

These resulting polymers, such as poly(glycidyl tridecanoate), possess a unique combination of properties. The polyether backbone provides a degree of polarity and flexibility, while the long aliphatic side chains introduce significant hydrophobicity, steric bulk, and internal plasticization. This structure is highly desirable for applications requiring controlled surface properties, such as in specialized coatings or as additives for modifying the surface energy of other materials.

Furthermore, post-polymerization modification offers another route to functional materials. A polymer can be synthesized with reactive sites that subsequently react with this compound to attach the epoxy-functional side chain. Conversely, a polymer synthesized from this monomer retains reactive epoxy groups along its backbone, which are available for a wide array of subsequent chemical transformations. rsc.org This makes the initial polymer a versatile scaffold for attaching various molecules, including amines, thiols, or azides, to create a family of related polymers with tailored functionalities from a single parent polymer. rsc.org

Cross-linking Agents and Polymer Modification

The high reactivity of the oxirane ring in this compound makes it an effective cross-linking agent for various polymer systems. When blended with polymers containing nucleophilic functional groups, such as polyamides (with amine groups), polyesters or polyacrylates (with carboxylic acid groups), or certain sulfur-containing polymers (with thiol groups), the epoxy ring can undergo a ring-opening addition reaction. rsc.org

This reaction forms a stable covalent bond between different polymer chains, creating a three-dimensional network structure. This cross-linking process dramatically alters the material's properties, typically leading to:

Increased mechanical strength and modulus.

Enhanced thermal stability and higher glass transition temperature (Tg).

Improved chemical and solvent resistance.

The long aliphatic chain of the tridecanoate moiety acts as a flexible spacer between the cross-links, which can help to mitigate the brittleness often associated with highly cross-linked materials, thereby improving impact resistance.

Role as a Building Block for Complex Organic Molecules

In organic synthesis, the epoxy group is a key functional group that serves as a versatile electrophilic intermediate. This compound acts as a lipophilic building block, enabling the introduction of a C16 functionalized chain into more complex molecular structures.

The fundamental reactivity involves the nucleophilic ring-opening of the strained three-membered oxirane ring. This reaction can proceed under either acidic or basic conditions with a wide variety of nucleophiles.

| Nucleophile | Reaction Product | Significance |

| Water (H₂O) | 2,3-dihydroxypropyl tridecanoate | A glycerol (B35011) monoester, useful as an emulsifier or surfactant. |

| Alcohols (R-OH) | 3-alkoxy-2-hydroxypropyl tridecanoate | Creates functionalized ethers with potential use as specialty solvents or surfactants. |

| Amines (R-NH₂) | 3-amino-2-hydroxypropyl tridecanoate | Forms amino alcohols, which are precursors to catalysts, specialty surfactants, and pharmaceutical intermediates. |

| Carboxylic Acids (R-COOH) | 3-(acyloxy)-2-hydroxypropyl tridecanoate | Produces diesters of glycerol, modifying the physical properties. |

| Thiols (R-SH) | 3-(alkylthio)-2-hydroxypropyl tridecanoate | Introduces sulfur functionality, useful in lubricant additives and specialty polymers. |

This reactivity allows chemists to construct complex molecules by attaching the tridecanoate group to another molecule of interest, leveraging the long alkyl chain to impart properties such as solubility in nonpolar media, self-assembly characteristics, or specific interactions in biological systems.

Formulation in Coatings and Adhesives: Chemical Functionality and Performance Enhancement

This compound is particularly well-suited for use in high-performance coatings and adhesives, where its bifunctional nature enhances both the application properties and the final performance of the cured film. sigmaaldrich.comresearchgate.net

In these formulations, the molecule serves two primary roles:

Performance Modifier: The incorporation of the long, flexible tridecanoate chain into the rigid epoxy network provides several performance benefits:

Improved Flexibility and Impact Resistance: The aliphatic chain imparts internal plasticization, reducing the brittleness of the cured coating or adhesive. abg-am.com

Enhanced Hydrophobicity: The nonpolar C13 chain increases water resistance and reduces moisture absorption, leading to better corrosion protection and durability.

Superior Adhesion: The molecule can improve adhesion to low-polarity substrates by reducing surface tension and promoting better surface wetting.

Flow and Leveling: The presence of the fatty ester can improve the flow characteristics of the coating before curing, resulting in a smoother, more uniform finish.

Epoxy-based systems are renowned for their strong adhesion to various substrates and excellent resistance to chemicals and environmental factors, making them ideal for structural adhesives. evonik.com The inclusion of modifiers like glycidyl (B131873) esters can further tailor these properties for specific applications.

Development of Specialty Resins and Curing Systems

Beyond its role as a reactive diluent, this compound can be a key component in the design of specialty epoxy resins. By reacting it with other molecules, novel resins with tailored properties can be synthesized. For instance, reacting the glycidyl ester with di- or poly-functional amines, phenols, or carboxylic acids can produce oligomers or prepolymers that serve as the primary resin binder in a formulation.

These custom resins can be designed to have specific characteristics, such as:

Bio-based Content: As tridecanoic acid can be derived from natural sources, its use contributes to creating resins with a higher proportion of renewable content.

Low-Viscosity Resins: Formulations can be developed that are inherently less viscous, reducing or eliminating the need for additional diluents.

Flexible Epoxy Resins: For applications requiring significant flex, such as certain electronic potting compounds or sealants, resins can be formulated with a high concentration of this or similar fatty acid glycidyl esters.

When used in a curing system, this compound reacts alongside other epoxy components with a curing agent (hardener). Common curing agents include amines, amides, anhydrides, and catalytic curing agents. The stoichiometry of the epoxy groups to the reactive sites on the hardener is critical for achieving optimal properties. The presence of the glycidyl ester must be accounted for in these calculations to ensure a complete and efficient cure, leading to a robust and durable thermoset material.

Theoretical and Computational Studies on Tridecanoic Acid, 2,3 Epoxypropyl Ester

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate details of reaction mechanisms. These calculations can determine the structures of transition states and intermediates, and compute the associated energy barriers, providing a quantitative understanding of reaction kinetics and thermodynamics.

While specific DFT studies exclusively focused on Tridecanoic acid, 2,3-epoxypropyl ester are not extensively documented, research on the general class of glycidyl (B131873) fatty acid esters (GEs) offers significant insights into its formation. A key pathway for GE formation, particularly during the high-temperature processing of edible oils, is believed to occur via the self-condensation of triglycerides.

A first-principles DFT study has elucidated the mechanism for the formation of GEs from a triglyceride model. nih.gov The proposed pathway involves a self-condensation reaction between two adjacent ester groups, which results in the formation of a glycidyl ester and an anhydride (B1165640) byproduct. nih.gov This process is characterized by a high activation energy, suggesting that the formation of GEs is a process that is favored at high temperatures. nih.gov

One of the crucial findings from this computational work is that the thermodynamic and kinetic energies of this reaction are largely insensitive to the length of the fatty acid chain. nih.gov This allows the results from the model system to be extrapolated with reasonable confidence to specific molecules like this compound.

The study also investigated the role of water in the reaction. The presence of water was found to significantly lower the activation barrier for the self-condensation reaction. nih.gov This suggests that GE production is more kinetically favorable in the presence of high-temperature water vapor. nih.gov

The key energy barriers calculated for the formation of glycidyl esters are summarized in the table below.

| Reaction Condition | Activation Energy (kcal/mol) | Finding |

| Self-condensation (anhydrous) | ~80 | The reaction is energetically unfavorable and requires high temperatures. nih.gov |

| Self-condensation (water-participating) | ~56.1 | The presence of water notably decreases the activation barrier by 23.9 kcal/mol, making the reaction more kinetically favorable. nih.gov |

Molecular Dynamics Simulations of Compound Interactions in Different Media

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior, conformational changes, and interactions of molecules in various environments, such as in aqueous solutions, in non-polar solvents, or at interfaces.

For a molecule like this compound, which possesses both a long hydrophobic alkyl chain and a polar epoxypropyl ester group, MD simulations could offer valuable insights into its behavior in different media. For instance, in an aqueous environment, one might expect aggregation or micelle formation to occur, driven by the hydrophobic effect. MD simulations could predict the critical micelle concentration, the size and shape of aggregates, and the orientation of the molecules within these structures. In a non-polar medium, such as an oil matrix, simulations could explore the conformational flexibility of the molecule and its interactions with other lipid molecules.

However, a review of the current scientific literature indicates a lack of specific molecular dynamics simulation studies performed on this compound. While MD simulations have been employed to study related systems, such as the aggregation of other amphiphilic molecules or the behavior of polymers containing glycidyl groups, the specific interaction profile of this compound in different media has not yet been characterized through this computational approach.

Structure-Reactivity Relationship Predictions and Modeling

Structure-reactivity relationships (SRRs) aim to correlate the chemical structure of a molecule with its reactivity. Computational modeling, often in the form of Quantitative Structure-Reactivity Relationships (QSRR), provides a framework for predicting the reactivity of new or untested compounds based on calculated molecular descriptors.

For this compound, the primary site of chemical reactivity is the epoxide ring. This three-membered ring is strained and susceptible to nucleophilic attack, leading to ring-opening reactions. The reactivity of the epoxide is influenced by several factors inherent to the molecule's structure:

Steric Effects : The accessibility of the epoxide ring to attacking nucleophiles can be hindered by the rest of the molecule. However, in the 2,3-epoxypropyl ester, the epoxide is located at the terminus of the propyl group, suggesting relatively low steric hindrance.

Electronic Effects : The electron-withdrawing nature of the adjacent ester group can influence the electrophilicity of the carbon atoms in the epoxide ring, potentially affecting its reactivity.

Thermodynamic Factors : The strain energy of the epoxide ring is a key driver of its reactivity. vot.pl Factors that increase ring strain generally lead to higher reactivity. vot.pl

While specific QSRR models for this compound have not been developed, models for the broader class of epoxides exist. For example, a quantitative mechanistic model (QMM) has been developed to correlate the skin sensitization potency of epoxides with their chemical reactivity. nih.gov This model uses a relative alkylation index (RAI), which is derived from the experimental reaction rate constant (k) with a model nucleophile (a cysteine-based peptide) and the compound's hydrophobicity (logP). nih.gov The resulting QMM equation successfully predicts the potency for a series of epoxides, demonstrating that reactivity can be quantitatively linked to structural and physicochemical properties. nih.gov Such an approach could, in principle, be adapted to predict the reactivity of this compound with various nucleophiles.

Studies on the polymerization of epoxides also highlight that the rate of reaction is highly dependent on the monomer's structure, with steric hindrance around the epoxide group playing a significant role. vot.pl

Q & A

Q. What are the common synthetic routes for preparing Tridecanoic acid, 2,3-epoxypropyl ester, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves the esterification of tridecanoic acid with epichlorohydrin or glycidol under basic conditions. Catalysts like tetrabutylammonium bromide (TBAB) or phase-transfer agents can enhance reaction efficiency. Key optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and epoxide stability .

- Solvent selection : Using aprotic solvents (e.g., toluene or THF) to minimize side reactions like hydrolysis .

- Stoichiometry : A 1:1.2 molar ratio of tridecanoic acid to epichlorohydrin ensures excess epoxide for complete esterification .

Post-synthesis, purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from unreacted glycidol or acid byproducts .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : A multi-technique approach is recommended:

- FT-IR Spectroscopy : Detect epoxy ring vibrations (C-O-C stretching) at 850–950 cm⁻¹ and ester carbonyl (C=O) at 1730–1750 cm⁻¹ .

- NMR Spectroscopy :

- ¹H NMR : Epoxy protons appear as multiplet signals at δ 3.1–3.4 ppm. The ester methylene group (CH₂-O) resonates at δ 4.1–4.3 ppm .

- ¹³C NMR : The epoxy carbons (C-O) appear at δ 45–50 ppm, while the ester carbonyl is at δ 170–175 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, expecting a molecular ion peak at m/z ≈ 314 (C₁₆H₃₀O₃) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 180–220°C) may arise from impurities or varying experimental setups. To address this:

- Standardized Testing : Use differential scanning calorimetry (DSC) under nitrogen at a heating rate of 10°C/min to measure onset decomposition temperature .

- Purity Verification : Compare DSC profiles of samples purified via different methods (e.g., distillation vs. recrystallization) .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from thermogravimetric (TGA) data, ensuring consistency across studies .

Q. How can the reactivity of the epoxy group in this compound with nucleophiles be systematically studied?

- Methodological Answer : Design kinetic experiments using model nucleophiles (e.g., amines, thiols):

- Reaction Monitoring : Track epoxy ring opening via in-situ FT-IR (disappearance of 850–950 cm⁻¹ peak) .

- Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. protic (ethanol) solvents to assess nucleophilicity .

- Temperature Dependence : Use Arrhenius plots to determine activation parameters (ΔH‡, ΔS‡) .

For complex systems (e.g., polymer crosslinking), employ rheometry to monitor viscosity changes as a proxy for epoxy conversion .

Q. What methodologies ensure reproducibility in crosslinking studies using this compound as a monomer?

- Methodological Answer : Key factors include:

- Stoichiometric Precision : Use a 1:1 molar ratio of epoxy groups to curing agents (e.g., diamines) to avoid incomplete networks .

- Curing Protocols : Optimize time-temperature profiles (e.g., 24 h at 80°C followed by 2 h at 120°C) to balance gelation and vitrification .

- Post-Curing Analysis : Validate crosslink density via swelling tests (ASTM D2765) or dynamic mechanical analysis (DMA) to measure glass transition temperature (T₉) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.